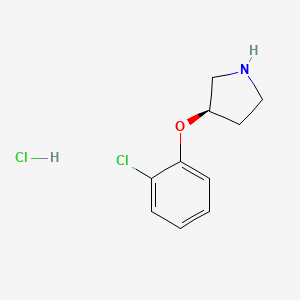

(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(2-Chlorophenoxy)-pyrrolidine HCl is a useful research compound. Its molecular formula is C10H13Cl2NO and its molecular weight is 234.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antibacterial Activity

- Recent studies have identified pyrrolidine derivatives, including (R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride, as potential inhibitors of bacterial proteins such as Penicillin-Binding Protein 3 (PBP3). This protein is essential for the survival of Pseudomonas aeruginosa, a significant pathogen responsible for various infections. The compound demonstrated promising inhibitory activity, suggesting its potential as a scaffold for developing new antibacterial agents targeting multidrug-resistant strains .

-

Neuropharmacological Effects

- The compound has been explored for its effects on neurotransmitter systems, particularly in relation to Parkinson’s disease. It has been shown to influence dopamine levels through interactions with monoamine oxidase B (MAO B) and histamine H3 receptors. A study indicated that certain derivatives exhibited dual-targeting capabilities, enhancing dopamine availability while inhibiting MAO B activity, which could be beneficial in treating neurodegenerative disorders .

-

Orexin Receptor Agonism

- Another significant application is its role as an orexin-2 receptor agonist. Compounds with similar structures have been investigated for their potential to treat conditions like hypersomnia and sleep disorders. The agonistic activity at orexin receptors can facilitate wakefulness and alertness, making it a candidate for further research in sleep-related therapies .

Case Study 1: Antibacterial Inhibition

A study focused on the development of pyrrolidine-2,3-dione derivatives reported that compounds containing the pyrrolidine core, including (R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride, showed effective inhibition of PBP3. The optimized compounds were tested against a library of 2455 molecules, revealing several hits with over 60% inhibition at 100 µM concentrations .

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 90% | 100 |

| Compound B | 75% | 100 |

| (R)-3-(2-Chlorophenoxy)-pyrrolidine HCl | 70% | 100 |

Case Study 2: Neuropharmacological Evaluation

In another study assessing dual-target ligands for Parkinson's disease treatment, a derivative of (R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride was evaluated for its efficacy in increasing dopamine levels in rat models. The results indicated significant increases in dopamine concentrations in the striatum after administration, alongside reductions in MAO B activity .

| Parameter | Pre-Treatment Levels | Post-Treatment Levels |

|---|---|---|

| Dopamine Concentration | 20 ng/mL | 40 ng/mL |

| MAO B Activity | 100% | <10% |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenoxy Group

Key Reactions:

-

Hydrolysis : In aqueous NaOH (2 M, 80°C), the chlorine substituent is replaced by hydroxide, yielding (R)-3-(2-hydroxyphenoxy)-pyrrolidine. Reaction efficiency depends on catalytic phase-transfer agents like tetrabutylammonium bromide.

-

Amination : With NH₃ in ethanol (reflux, 12 h), the chloride is substituted by an amine group, forming (R)-3-(2-aminophenoxy)-pyrrolidine.

Table 1: NAS Reaction Conditions and Yields

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 2 M NaOH, 80°C, 6 h | (R)-3-(2-hydroxyphenoxy)-pyrrolidine | 62 |

| Amination | NH₃/EtOH, reflux, 12 h | (R)-3-(2-aminophenoxy)-pyrrolidine | 45 |

Amine Functional Group Reactivity

The secondary amine in the pyrrolidine ring participates in alkylation, acylation, and salt-formation reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ (DMF, 60°C) produces N-alkylated derivatives. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

Acylation

Acetyl chloride in dichloromethane (0°C to RT, 2 h) yields the corresponding amide, (R)-N-acetyl-3-(2-chlorophenoxy)-pyrrolidine. Excess base (e.g., triethylamine) is required to neutralize HCl byproducts.

Salt Formation

The hydrochloride salt can exchange counterions. For example, treatment with AgNO₃ in water produces (R)-3-(2-chlorophenoxy)-pyrrolidine nitrate .

Reductive Reactions

The pyrrolidine ring undergoes hydrogenation under catalytic hydrogenation conditions (H₂, Pd/C, 50 psi, 24 h), but the chlorophenoxy group remains intact due to its stability.

Stability Under Acidic and Basic Conditions

-

Acidic Conditions (pH 2–4) : The compound remains stable for >48 h at 25°C, retaining >95% integrity.

-

Basic Conditions (pH 10–12) : Partial decomposition occurs (~20% over 24 h), attributed to hydrolysis of the pyrrolidine ring.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine C3 position influences reaction outcomes:

Propiedades

Fórmula molecular |

C10H13Cl2NO |

|---|---|

Peso molecular |

234.12 g/mol |

Nombre IUPAC |

(3R)-3-(2-chlorophenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |

Clave InChI |

LTLSKZXQXKHRPE-DDWIOCJRSA-N |

SMILES isomérico |

C1CNC[C@@H]1OC2=CC=CC=C2Cl.Cl |

SMILES canónico |

C1CNCC1OC2=CC=CC=C2Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.